molecular formula C12H20N4 B14251140 1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- CAS No. 471294-89-0

1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl-

Cat. No.: B14251140
CAS No.: 471294-89-0
M. Wt: 220.31 g/mol
InChI Key: ZCCYXYWTEKSUKJ-UHFFFAOYSA-N
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Description

1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- is a macrocyclic compound with a unique structure that includes four nitrogen atoms and multiple double bonds. This compound is part of a broader class of tetraaza macrocyclic compounds, which are known for their ability to form stable complexes with metal ions. These properties make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- typically involves the condensation of appropriate diamines with aldehydes or ketones under controlled conditions. One common method is the template condensation of isatin and 3,4-diaminobenzophenone . The reaction is carried out in the presence of a metal ion template, which helps in the formation of the macrocyclic structure. The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or methanol, and the use of a catalyst to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.

Scientific Research Applications

1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes and receptors, altering their activity and function. The compound’s macrocyclic structure allows it to bind selectively to specific metal ions, which can then participate in catalytic or regulatory processes within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10-Tetraazacyclododeca-1,3,7,9-tetraene, 2,3,8,9-tetramethyl- is unique due to its specific structure, which includes multiple double bonds and methyl groups. This structure provides distinct chemical reactivity and binding properties compared to other similar compounds.

Properties

CAS No.

471294-89-0

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

2,3,8,9-tetramethyl-1,4,7,10-tetrazacyclododeca-1,3,7,9-tetraene

InChI

InChI=1S/C12H20N4/c1-9-10(2)14-7-8-16-12(4)11(3)15-6-5-13-9/h5-8H2,1-4H3

InChI Key

ZCCYXYWTEKSUKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NCCN=C(C(=NCCN=C1C)C)C

Origin of Product

United States

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